[5-[[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]-pyrrolidin-1-ylmethanone
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Overview
Description
[5-[[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]-pyrrolidin-1-ylmethanone is a complex organic compound that features a unique combination of functional groups, including an imidazo[2,1-b][1,3]thiazole core, a pyrrolidine ring, and a 2,3-dihydro-1,4-benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]-pyrrolidin-1-ylmethanone typically involves multi-step organic synthesis. The process begins with the preparation of the 2,3-dihydro-1,4-benzodioxin moiety, which can be synthesized from catechol and ethylene glycol under acidic conditions . The imidazo[2,1-b][1,3]thiazole core is then constructed through a cyclization reaction involving a thioamide and an α-halo ketone . The final step involves the coupling of the imidazo[2,1-b][1,3]thiazole core with the 2,3-dihydro-1,4-benzodioxin moiety and the pyrrolidine ring through a series of nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
[5-[[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]-pyrrolidin-1-ylmethanone can undergo various types of chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
Medicine
In medicine, this compound may be investigated for its potential therapeutic effects. Its unique structure could allow it to interact with specific biological targets, making it a candidate for drug development .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .
Mechanism of Action
The mechanism of action of [5-[[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[2,1-b][1,3]thiazole derivatives, as well as compounds containing the 2,3-dihydro-1,4-benzodioxin moiety . Examples include:
- [2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethylamino]imidazo[2,1-b][1,3]thiazole .
- [5-(2,3-Dihydro-1,4-benzodioxin-3-yl)imidazo[2,1-b][1,3]thiazole .
Uniqueness
Its structure provides a versatile platform for the development of new compounds with specific properties and activities .
Properties
IUPAC Name |
[5-[[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c26-20(24-9-3-4-10-24)19-16(25-11-12-29-21(25)23-19)13-22-8-7-15-14-27-17-5-1-2-6-18(17)28-15/h1-2,5-6,11-12,15,22H,3-4,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDNZSBVLNVRAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N3C=CSC3=N2)CNCCC4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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